Ethyl formimidate hydrochloride

Catalog No.
S786301
CAS No.
16694-46-5
M.F
C3H8ClNO
M. Wt
109.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl formimidate hydrochloride

CAS Number

16694-46-5

Product Name

Ethyl formimidate hydrochloride

IUPAC Name

ethyl methanimidate;hydrochloride

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

InChI

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H

InChI Key

JPUTTYRVDANTBN-UHFFFAOYSA-N

SMILES

CCOC=N.Cl

Canonical SMILES

CCOC=[NH2+].[Cl-]

Ethyl formimidate hydrochloride is a chemical compound with the molecular formula C3_3H8_8ClNO. It is a white crystalline solid that is highly soluble in water and exhibits significant reactivity, making it a valuable intermediate in organic synthesis. The compound is known for its ability to participate in various

Ethyl formimidate hydrochloride can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

  • Deformylation and Formylation: The compound can undergo deformylation to yield α-amino-N'-cyclohexylacetamidine, which can be reconverted into 5-amino-1-cyclohexylimidazole in the presence of ethyl formimidate hydrochloride under buffered aqueous conditions .
  • Nucleophilic Substitution: It can react with carbonyl compounds, leading to the formation of various nitrogenous products, especially when used with bases like triethylamine .
  • Formation of Imidazole Derivatives: Ethyl formimidate hydrochloride serves as a precursor for synthesizing imidazole derivatives, which are crucial in many biological systems .

The synthesis of ethyl formimidate hydrochloride can be achieved through several methods:

  • Direct Reaction of Ethylamine with Formic Acid: Ethylamine reacts with formic acid, followed by treatment with hydrochloric acid to yield ethyl formimidate hydrochloride.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving various amines and formic acid derivatives under acidic conditions.
  • Alternative Routes: Other synthetic pathways may involve the reaction of ethylene oxide with formamide, followed by hydrolysis to obtain the hydrochloride salt .

Ethyl formimidate hydrochloride finds applications in various fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of imidazole derivatives and other nitrogen-containing compounds.
  • Pharmaceutical Industry: The compound is utilized in drug development processes due to its reactivity and ability to form biologically active molecules.
  • Research Tool: It serves as a reagent in biochemical research for studying enzyme mechanisms and metabolic pathways involving nitrogenous compounds .

Research on interaction studies involving ethyl formimidate hydrochloride focuses on its reactivity with carbonyl compounds and other electrophiles. These studies help elucidate its role as a versatile building block in organic chemistry. Its interactions often lead to the formation of complex nitrogenous structures that are relevant in medicinal chemistry .

Several compounds share structural or functional similarities with ethyl formimidate hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUniqueness
Ethyl formimidateC3_3H7_7NOLess reactive; used primarily as a precursorLacks the hydrochloride component
FormamideCH3_3NOSimple amide; used in various synthesesDoes not contain ethyl group
N,N-DimethylformamideC3_3H7_7NSolvent for organic reactionsMore stable but less reactive
N,N'-DiethylformamidineC6_6H14_14N2_2OUsed in peptide synthesisHigher molecular weight

Ethyl formimidate hydrochloride stands out due to its high reactivity and specific applications in synthesizing complex nitrogen-containing compounds, making it a valuable reagent in organic chemistry and pharmaceutical research.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16694-46-5

Dates

Modify: 2023-08-15

Explore Compound Types